molecular formula C26H23Cl4N5O5 B12389759 [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate

[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate

Cat. No.: B12389759
M. Wt: 627.3 g/mol
InChI Key: QVXKJJWETUBTPR-WVBWZXASSA-N
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Description

[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is a complex organic compound with potential applications in various scientific fields. This compound features a purine base attached to a modified ribose sugar, which is further linked to acetate and dichlorophenyl groups. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate typically involves multiple steps:

    Formation of the Purine Base: The purine base (6-aminopurin-9-yl) is synthesized through a series of reactions starting from simpler precursors like adenine.

    Attachment to Ribose Sugar: The purine base is then attached to a ribose sugar derivative through glycosylation reactions.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced via etherification reactions using appropriate dichlorophenyl methanol derivatives.

    Acetylation: Finally, the compound is acetylated to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the purine base or the ribose sugar moiety.

    Reduction: Reduction reactions could target the dichlorophenyl groups or the acetate ester.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the molecule, especially the dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or deacetylated compounds.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be studied for its potential interactions with nucleic acids and proteins. Its purine base suggests it could mimic nucleotides, potentially affecting DNA or RNA processes.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its structure indicates potential as an antiviral or anticancer agent, given the known activities of similar purine derivatives.

Industry

In industrial applications, the compound might be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of [(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate would depend on its specific interactions with biological targets. The purine base may interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The dichlorophenyl groups could enhance binding affinity to certain proteins or enzymes, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with a similar purine base.

    2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapy.

    Cladribine: A purine analog used in the treatment of certain cancers.

Uniqueness

[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate is unique due to the presence of dichlorophenyl groups and the acetate ester, which are not commonly found in similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H23Cl4N5O5

Molecular Weight

627.3 g/mol

IUPAC Name

[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate

InChI

InChI=1S/C26H23Cl4N5O5/c1-13(36)39-23-22(38-9-15-3-5-17(28)7-19(15)30)20(10-37-8-14-2-4-16(27)6-18(14)29)40-26(23)35-12-34-21-24(31)32-11-33-25(21)35/h2-7,11-12,20,22-23,26H,8-10H2,1H3,(H2,31,32,33)/t20-,22?,23+,26-/m1/s1

InChI Key

QVXKJJWETUBTPR-WVBWZXASSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=C(C=C(C=C2)Cl)Cl)COCC3=C(C=C(C=C3)Cl)Cl)N4C=NC5=C(N=CN=C54)N

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COCC4=C(C=C(C=C4)Cl)Cl)OCC5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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